molecular formula C17H13NO6S B2780065 4-hydroxy-2-oxo-N-tosyl-2H-chromene-3-carboxamide CAS No. 325821-90-7

4-hydroxy-2-oxo-N-tosyl-2H-chromene-3-carboxamide

Cat. No.: B2780065
CAS No.: 325821-90-7
M. Wt: 359.35
InChI Key: NYAIMTPQKHAJGZ-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N-tosyl-2H-chromene-3-carboxamide (CAS 325821-90-7) is a specialized chromene-3-carboxamide derivative offered for research and development purposes. This compound features a 4-hydroxycoumarin core, a structural motif recognized for its broad spectrum of pharmacological activities, fused to a tosyl-carboxamide group . Chromene and coumarin derivatives are extensively investigated in medicinal chemistry for their significant biological potential . Specifically, 4-hydroxycoumarin is a key precursor in organic synthesis and constitutes the structural nucleus of many biologically active compounds . Research into structurally related chromene-3-carboxamide compounds has demonstrated promising cytotoxic effects against multidrug-resistant (MDR) cancer cell lines . These related compounds overcome drug resistance by bypassing P-glycoprotein-mediated efflux and induce cancer cell death through the activation of the PERK/eIF2α/ATF4 signaling pathway, leading to Endoplasmic Reticulum stress, cell cycle arrest, and apoptosis . The presence of the carboxamide group in this chemical class allows for targeted interactions with biological macromolecules, making it a valuable scaffold for developing enzyme inhibitors, such as those targeting aldose reductase-like protein (AKR1B10), a therapeutic target in several cancers . This product is intended for research applications only, including but not limited to: anticancer drug discovery, investigating mechanisms of multidrug resistance, enzyme inhibition studies, and as a building block in the synthesis of novel chemical entities. It is supplied for use in laboratory research and is strictly classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-N-(4-methylphenyl)sulfonyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6S/c1-10-6-8-11(9-7-10)25(22,23)18-16(20)14-15(19)12-4-2-3-5-13(12)24-17(14)21/h2-9,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAIMTPQKHAJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N-tosyl-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings .

Chemical Reactions Analysis

1.1. Amide Bond Formation via Coumarin Carboxylate Esters

A common method for synthesizing coumarin-3-carboxamides involves reacting coumarin carboxylate esters with amines. For example:

  • Ethyl 2-oxo-2H-chromene-3-carboxylate (precursor) reacts with primary or secondary amines (e.g., 4-methoxyphenethylamine) in ethanol under reflux to yield carboxamides like N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (94% yield) .

  • N-Tosylation would require substituting the amine with p-toluenesulfonamide under similar conditions.

Key Reaction Parameters :

SubstrateAmineSolventCatalystYield (%)Reference
Ethyl 2-oxo-2H-chromene-3-carboxylate4-MethoxyphenethylamineEthanolNone94
Ethyl 2-oxo-2H-chromene-3-carboxylatep-Toluenesulfonamide (hypothetical)EthanolPiperidine (optional)

1.2. Knoevenagel Condensation for Coumarin Core Formation

The coumarin scaffold can be synthesized via Knoevenagel condensation:

  • Salicylaldehydes react with cyanoacetamide derivatives in aqueous NaHCO₃/Na₂CO₃ at room temperature to form 2-imino-2H-chromene-3-carboxamides , which hydrolyze to 2-oxo derivatives .

  • 4-Hydroxy substitution is introduced via post-synthetic modifications (e.g., hydroxylation under acidic/basic conditions) .

Example Pathway :

  • Salicylaldehyde + N-Tosyl cyanoacetamide → 2-Imino intermediate.

  • Hydrolysis with HCl → 2-Oxo product.

Optimized Conditions :

SolventCatalystTemperatureYield (%)
WaterNaHCO₃RT85–92

2.1. Hydroxyl Group Reactivity

The 4-hydroxy group on the coumarin ring participates in:

  • O-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in basic media (e.g., K₂CO₃/DMF) .

  • Coordination Chemistry : Acts as a ligand for metal complexes (e.g., Yb(OTf)₃) .

Example Reaction :

4-Hydroxycoumarin+R-XK2CO3/DMF4-O-R Coumarin\text{4-Hydroxycoumarin} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3/\text{DMF}} \text{4-O-R Coumarin}

2.2. Carboxamide Modifications

The N-tosyl carboxamide group can undergo:

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acids .

  • Cross-Coupling : Suzuki-Miyaura or Ullmann reactions for aryl group introduction .

Hydrolysis Conditions :

ReagentSolventTemperatureYield (%)
6M HClH₂OReflux73–93

Green Chemistry Approaches

Eco-friendly methods for coumarin-carboxamide synthesis include:

  • Solvent-Free Microwave Synthesis : Yields >90% in minutes .

  • Biodegradable Catalysts : Choline chloride in water .

Comparative Metrics :

MethodSolventCatalystYield (%)
Microwave (HMTA/TFA)Solvent-free65
Aqueous Na₂CO₃WaterNa₂CO₃85–92

Structural Characterization

Key spectroscopic data for validation:

  • ¹H NMR : Aromatic protons (δ 7.5–8.8 ppm), NH (δ 8.7 ppm), OCH₃ (δ 3.7 ppm) .

  • ¹³C NMR : C=O (δ 160–161 ppm), aromatic carbons (δ 110–150 ppm) .

Scientific Research Applications

Pharmacological Applications

Antiviral Activity

Recent studies have highlighted the potential of derivatives of 4-hydroxy-2-oxo-N-tosyl-2H-chromene-3-carboxamide as antiviral agents. For instance, a series of coumarin derivatives were synthesized and evaluated for their activity against HIV-1 integrase, showing promising results with IC50 values in the nanomolar range. The presence of specific substituents significantly influenced their inhibitory potency, indicating that structural modifications can enhance antiviral efficacy .

Antibacterial Properties

The compound has also been studied for its antibacterial properties. Research indicates that certain derivatives exhibit significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance the antibacterial effectiveness of these compounds, making them potential candidates for developing new antibiotics .

Synthetic Applications

Organic Synthesis

This compound serves as an important precursor in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as the Mannich reaction and coupling reactions. Its ability to undergo nucleophilic substitutions makes it a versatile building block in synthetic organic chemistry .

Catalytic Applications

The compound has been explored for its catalytic properties in asymmetric synthesis. Its derivatives have been employed as catalysts in various reactions, facilitating the formation of chiral centers with high enantioselectivity. This application is particularly relevant in the pharmaceutical industry, where chiral compounds are often required for drug development .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (nM)Reference
AntiviralN′-[2-hydroxybenzoyl]-2-oxo...3.9
Antibacterial4-hydroxy derivativeVaries
AnticoagulantCoumarin derivativeVaries

Case Study: Synthesis and Evaluation of Antiviral Activity

In a recent study, researchers synthesized a series of N′-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide derivatives to evaluate their anti-HIV activity. The compounds were designed based on the structural framework of known inhibitors, leading to the identification of several potent inhibitors with low cytotoxicity profiles. The study utilized molecular docking techniques to elucidate binding interactions within the active site of HIV integrase, providing insights into their mechanism of action .

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-tosyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
This compound 4-OH, N-tosyl 385.35* Enhanced hydrogen bonding; drug design
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide N-4-methoxyphenethyl, 2-oxo 353.37 Improved lipophilicity; antimicrobial activity
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide N-4-sulfamoylphenyl, 2-oxo 372.35 Electron-withdrawing sulfonamide; kinase inhibition
4-Oxo-4H-chromene-3-carboxaldehyde 4-oxo, 3-carboxaldehyde 188.16 Reactive aldehyde; annulation reactions
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxaldehyde O-(4-nitrobenzoyl) oxime 7-diethylamino, oxime ester 409.40 Fluorescent probes; photophysical applications
8-Allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide 8-allyl, N-4-nitrophenyl 350.32 Allyl reactivity; electrophilic substitutions

*Calculated based on formula C₁₇H₁₅NO₆S.

Electron-Donating vs. Electron-Withdrawing Groups

  • This contrasts with N-(4-methoxyphenethyl) (), where the methoxy group increases electron density, enhancing lipophilicity for membrane penetration in antimicrobial applications .
  • Sulfamoylphenyl vs. Nitrophenyl : The sulfamoyl group in 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide () offers hydrogen-bonding capacity, beneficial for kinase inhibition, whereas the nitro group in 8-allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide () enhances electrophilicity, favoring cycloaddition reactions .

Biological Activity

4-Hydroxy-2-oxo-N-tosyl-2H-chromene-3-carboxamide is a compound that belongs to the class of chromene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC15H15NO4S
Molecular Weight303.35 g/mol
InChI KeyJFQWQZKXUQZLJZ-UHFFFAOYSA-N
Canonical SMILESCC(=O)N1=C(C(=C(C=C1)O)C(=O)N(S(=O)(=O)C)C)C(=O)O

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
A study conducted by Foroumadi et al. evaluated the antibacterial activity of various chromene derivatives, including this compound. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit key inflammatory mediators, potentially through the modulation of cytokine production.

Research Findings:
In a study assessing the anti-inflammatory effects of chromene derivatives, this compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels in cell cultures treated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines.

Mechanism of Action:
The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Molecular docking studies have shown that this compound can bind effectively to target proteins involved in cell survival and proliferation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other similar compounds is useful.

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateHighPromising
Coumarin Derivative AHighModerateModerate
Coumarin Derivative BLowHighLow

Q & A

Q. Critical Reaction Conditions :

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in the chromene core.
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature : Tosylation reactions often proceed at 0–25°C to minimize side reactions.

Q. Yield Optimization Table :

StepReagents/ConditionsYield RangeReference
Chromene CoreSalicylaldehyde + β-ketoester, AcOH70–85%
TosylationTosyl chloride, EDCI, DMF, 0°C60–75%

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirms the tosyl group (distinct methyl singlet at δ 2.4 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves coupling patterns and carbon-proton correlations, critical for structural elucidation .
  • Mass Spectrometry :
    • HRMS (ESI/Q-TOF) : Validates molecular weight (e.g., C₁₇H₁₅NO₆S: [M+H]⁺ = 362.0794) and fragmentation patterns .
  • Chromatography :
    • HPLC-PDA : Assesses purity (>95%) using C18 columns (acetonitrile/water gradient) .

Q. Example Data :

  • ¹H NMR (CDCl₃) : δ 8.2 (s, 1H, chromene H), 7.8 (d, J=8.2 Hz, 2H, tosyl aryl), 2.4 (s, 3H, tosyl CH₃) .

Advanced: How can researchers optimize the coupling reaction efficiency when introducing the tosyl group?

Q. Methodological Answer :

  • Coupling Reagents : Replace EDCI with HATU or PyBOP for higher activation efficiency, especially in sterically hindered environments .
  • Solvent Optimization : Use DCM instead of DMF for temperature-sensitive reactions (reduces side-product formation at 0°C) .
  • Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation via nucleophilic catalysis .

Case Study :
A 20% yield improvement was achieved by switching from EDCI/DMF to HATU/DCM (85% vs. 65%) under otherwise identical conditions .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer : Contradictions often arise from:

Purity Discrepancies : Impurities >5% can skew bioassay results. Validate via HPLC and recrystallization .

Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–48 hr) for cytotoxicity assays .

Structural Confirmation : Use X-ray crystallography to confirm regiochemistry (e.g., tosyl group position) .

Example : A study attributing anti-inflammatory activity to 4-hydroxy-2-oxo-N-tosyl derivatives was later challenged due to unaccounted endotoxin contamination in samples .

Advanced: What strategies validate the proposed mechanism of action in enzyme inhibition studies?

Q. Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive) .
  • Molecular Docking : Use AutoDock Vina to model ligand-enzyme interactions (e.g., binding to COX-2’s hydrophobic pocket) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. chloro substituents) to identify critical functional groups .

Q. SAR Table :

SubstituentEnzyme IC₅₀ (µM)Activity Trend
Tosyl (p-CH₃)12.3COX-2 inhibition
Nitro (p-NO₂)45.8Reduced activity
Methoxy (p-OCH₃)8.9Enhanced solubility

Advanced: How to address low yields in the final amidation step?

Q. Methodological Answer :

  • Pre-activation of Carboxylic Acid : Pre-form the acyl chloride (using SOCl₂) before adding the tosyl amine .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hr to 30 minutes at 80°C, improving yield by 15–20% .
  • Purification : Use flash chromatography (hexane/EtOAc) or recrystallization (acetone/water) to recover pure product .

Q. Yield Comparison :

MethodYieldTime
Conventional EDCI/DMF65%24 hr
Microwave/HATU80%30 min

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